molecular formula C12H16ClNO B12074477 4-Chloro-3-(cyclohexyloxy)aniline

4-Chloro-3-(cyclohexyloxy)aniline

Cat. No.: B12074477
M. Wt: 225.71 g/mol
InChI Key: KUVFUFZGVDRQME-UHFFFAOYSA-N
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Description

4-Chloro-3-(cyclohexyloxy)aniline is a substituted aniline derivative characterized by a chlorine atom at the 4-position and a cyclohexyloxy group (-O-cyclohexyl) at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The cyclohexyloxy group imparts steric bulk and moderate electron-donating properties via the oxygen atom, influencing reactivity and solubility.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-3-cyclohexyloxyaniline

InChI

InChI=1S/C12H16ClNO/c13-11-7-6-9(14)8-12(11)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2

InChI Key

KUVFUFZGVDRQME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC(=C2)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-3-(cyclohexyloxy)aniline typically involves the following steps:

Industrial production methods often involve optimizing these steps to ensure high yield and purity while maintaining safety and cost-effectiveness.

Chemical Reactions Analysis

4-Chloro-3-(cyclohexyloxy)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-3-(cyclohexyloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(cyclohexyloxy)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Substituents on the aniline ring significantly alter electronic and steric profiles, impacting reactivity and applications. Key analogs include:

Compound Name Substituent (Position) Key Features References
4-Chloro-3-(trifluoromethyl)aniline -CF₃ (3-position) Strong electron-withdrawing; enhances acidity and lipophilicity
4-Chloro-3-(trifluoromethoxy)aniline -OCF₃ (3-position) Electron-withdrawing; increased stability and resistance to oxidation
4-Chloro-3-nitroaniline -NO₂ (3-position) Strongly electron-withdrawing; reduces basicity of -NH₂ group
4-Chloro-3-(pyridin-2-yl)aniline Pyridinyl (3-position) Introduces aromatic heterocycle; enables coordination chemistry
3-Chloro-4-(4-chlorophenoxy)aniline -O-(4-Cl-C₆H₄) (4-position) Bulky aryloxy group; enhances steric hindrance

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂): These decrease the basicity of the aniline NH₂ group and enhance electrophilic substitution resistance. For example, 4-Chloro-3-(trifluoromethyl)aniline is used in nonlinear optical (NLO) materials due to its polarizable CF₃ group .
  • Heterocyclic substituents (e.g., pyridinyl) : These expand utility in metal-organic frameworks (MOFs) or as kinase inhibitors in drug discovery .

Physicochemical Properties

While experimental data for 4-Chloro-3-(cyclohexyloxy)aniline are sparse, trends can be inferred from analogs:

Property 4-Chloro-3-(cyclohexyloxy)aniline (Predicted) 4-Chloro-3-nitroaniline (Measured) 4-Chloro-3-(trifluoromethyl)aniline (Measured)
Melting Point ~80–100°C (estimated) 99–101°C Not reported
LogP (Lipophilicity) High (due to cyclohexyl group) Moderate (~2.5) High (~3.8)
Solubility Low in water; soluble in organic solvents Low in polar solvents Low in water

Notes:

  • The cyclohexyl group likely increases hydrophobicity compared to analogs with smaller substituents (e.g., methoxy).
  • Nitro and trifluoromethyl groups reduce water solubility but enhance compatibility with nonpolar matrices in materials science .

Biological Activity

4-Chloro-3-(cyclohexyloxy)aniline is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

4-Chloro-3-(cyclohexyloxy)aniline is characterized by the presence of a chloro group and a cyclohexyloxy substituent on the aniline ring. This unique structure contributes to its lipophilicity and ability to penetrate biological membranes, making it a candidate for various therapeutic applications.

The biological activity of 4-Chloro-3-(cyclohexyloxy)aniline is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activities and receptor interactions, which can lead to various pharmacological effects. For instance, its lipophilic nature allows it to interact effectively with cell membranes, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that 4-Chloro-3-(cyclohexyloxy)aniline exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through several pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.
    • Methodology : The study utilized disk diffusion and minimum inhibitory concentration (MIC) assays.
    • Results : The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL.
  • Anticancer Mechanism Investigation :
    • Objective : To explore the apoptotic effects of 4-Chloro-3-(cyclohexyloxy)aniline on human cancer cell lines.
    • Methodology : Flow cytometry was used to assess apoptosis rates in treated cells.
    • Results : A significant increase in apoptotic cells was observed, with a reduction in cell viability by over 60% at concentrations above 25 µM.

Comparative Analysis

To better understand the unique properties of 4-Chloro-3-(cyclohexyloxy)aniline, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsAntimicrobial ActivityAnticancer Activity
4-Chloro-3-(cyclohexyloxy)anilineChloro and cyclohexyloxy groupsHighModerate
4-Methoxy-3-(cyclohexyloxy)anilineMethoxy instead of chloro groupModerateLow
4-ChloroanilineLacks cyclohexyloxy groupLowLow

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